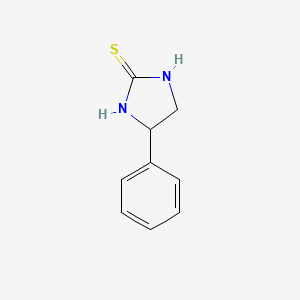4-Phenylimidazolidine-2-thione
CAS No.:
Cat. No.: VC14216080
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C9H10N2S |
|---|---|
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | 4-phenylimidazolidine-2-thione |
| Standard InChI | InChI=1S/C9H10N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) |
| Standard InChI Key | MABUPVNEGYIKOI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC(=S)N1)C2=CC=CC=C2 |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-Phenylimidazolidine-2-thione belongs to the imidazolidine family, a class of five-membered saturated heterocycles containing two nitrogen atoms. The IUPAC name 4-phenylimidazolidine-2-thione reflects the substitution pattern: a phenyl group at position 4 and a thione group at position 2 of the imidazolidine ring. Its canonical SMILES representation, , and InChI identifier, , provide unambiguous descriptors for its structure.
Table 1: Key Molecular Properties of 4-Phenylimidazolidine-2-thione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | 4-phenylimidazolidine-2-thione |
| SMILES | C1CN(C(=S)N1)C2=CC=CC=C2 |
| InChI | InChI=1S/C9H10N2S/c1-2-7(10)9(11)8(12)3/h3,5H,1-2H2,(H,11,12) |
Structural Analysis and Conformational Features
X-ray crystallographic studies of analogous imidazolidine-2-thiones, such as 1-(2-hydroxyethyl)imidazolidine-2-thione, reveal non-planar ring geometries with localized π-electron density over the chromophore . The thione group () exhibits a bond length of approximately 1.70 Å, consistent with partial double-bond character, while adjacent C–N bonds show shortening due to electron delocalization . In 4-phenylimidazolidine-2-thione, the phenyl substituent introduces steric and electronic effects that influence ring puckering and intermolecular interactions, such as hydrogen bonding between thioamide N–H and sulfur atoms .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis of 4-phenylimidazolidine-2-thione involves the reaction of phenyl isothiocyanate with ethylenediamine or its derivatives under basic conditions. For example, cyclization of -(2-hydroxyethyl)ethylenediamine with carbon disulfide in the presence of potassium hydroxide yields structurally related imidazolidine-2-thiones, demonstrating the versatility of this approach . Recent advances emphasize solvent-controlled regioselectivity, where polar aprotic solvents like dimethylformamide enhance reaction efficiency and purity .
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Temperature: Reactions typically proceed at 40–50°C to balance kinetics and side-product formation .
-
Catalysts: Alkali hydroxides (e.g., NaOH) facilitate deprotonation and nucleophilic attack, while copper iodide (CuI) accelerates alkylation steps in derivative synthesis .
-
Solvent Systems: Ethanol and dichloromethane are commonly used for their ability to dissolve both polar and non-polar reactants .
Chemical Reactivity and Functionalization
Thione Group Reactivity
The thione moiety () serves as a versatile site for electrophilic and nucleophilic attacks. It undergoes alkylation with haloalkanes to form thioethers, oxidation to sulfoxides, and coordination with metal ions, which is critical in catalytic and medicinal applications . For instance, alkylation with bromoethane in ethanol yields 3-ethyl-thiazolidine-2-thione, a derivative with enhanced lipophilicity .
Ring-Opening and Cross-Coupling Reactions
Comparative Analysis with Related Thione Derivatives
Thiazolidine-2-thione vs. Imidazolidine-2-thione
Thiazolidine-2-thiones, such as (R)-4-phenylthiazolidine-2-thione (), differ in ring size (five-membered vs. six-membered) and nitrogen atom positioning . These structural variations influence pharmacokinetic properties; for example, thiazolidine derivatives exhibit higher metabolic stability but reduced solubility compared to imidazolidines .
Biological Activity Trends
While both classes show XO inhibitory activity, imidazolidine-2-thiones generally exhibit broader-spectrum antiproliferative effects, likely due to enhanced membrane permeability from the phenyl group .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume